molecular formula C10H16N2O2S B1335294 4-Isobutylbenzenesulfonohydrazide CAS No. 588676-15-7

4-Isobutylbenzenesulfonohydrazide

Cat. No.: B1335294
CAS No.: 588676-15-7
M. Wt: 228.31 g/mol
InChI Key: JFRFKKYXODPXJE-UHFFFAOYSA-N
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Description

Contextualization of Sulfonohydrazide Chemistry in Modern Chemical Research

Sulfonohydrazides have garnered considerable attention as stable, easy-to-handle, and versatile reagents in contemporary organic synthesis. They serve as valuable alternatives to sulfinic acids, their salts, and sulfonyl halides, which can be more challenging to handle due to their instability or corrosive nature. The utility of sulfonohydrazides stems from their ability to act as precursors to sulfonyl radicals, sulfonylnitrenes, and other reactive intermediates under various reaction conditions, including thermal, basic, oxidative, and transition-metal-catalyzed processes. This reactivity allows for the construction of a multitude of chemical bonds, including carbon-sulfur, sulfur-nitrogen, and even carbon-carbon bonds.

In recent years, the application of sulfonohydrazides has expanded into innovative areas such as electrosynthesis, which offers a greener and more efficient approach to chemical transformations. Their role in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science, further underscores their importance in modern research.

Academic Significance of 4-Isobutylbenzenesulfonohydrazide within the Sulfonohydrazide Class

While a significant body of research exists for archetypal sulfonohydrazides like p-toluenesulfonohydrazide (tosylhydrazide), the academic focus on specific, structurally varied analogs such as this compound is less pronounced in publicly available literature. The academic significance of this particular compound can be inferred from the established roles of the sulfonohydrazide functional group and the influence of the 4-isobutyl substituent on the benzene (B151609) ring.

The isobutyl group, a branched alkyl substituent, can influence the compound's physical and chemical properties, such as its solubility in organic solvents and its steric profile. These properties can, in turn, affect its reactivity and potential applications. For instance, the steric bulk of the isobutyl group might play a role in controlling the regioselectivity of reactions involving the sulfonylhydrazide moiety. Furthermore, the isobutyl group is a common feature in molecules designed for biological applications, suggesting potential avenues for this compound in medicinal chemistry research.

The synthesis of this compound would typically proceed through the reaction of 4-isobutylbenzenesulfonyl chloride with hydrazine (B178648) hydrate (B1144303). thieme-connect.com This precursor, 4-isobutylbenzenesulfonyl chloride, is a known chemical entity, making the synthesis of the corresponding sulfonohydrazide a feasible endeavor for research purposes. chemspider.com

Current Research Trajectories and Unexplored Scientific Areas for the Compound

Given the limited specific research on this compound, its current research trajectories are largely speculative and based on the broader field of sulfonohydrazide chemistry. The compound represents an opportunity for investigation into several unexplored scientific areas.

One potential research direction is its application as a building block in the synthesis of novel organic molecules. The presence of the isobutyl group could be exploited to synthesize compounds with specific steric and electronic properties. For example, it could be used in the synthesis of novel blowing agents for the polymer industry, a known application for some sulfonohydrazides.

Another promising area of research is its use in the development of new catalytic systems. The sulfonohydrazide moiety can act as a ligand for transition metals, and the isobutyl group could influence the catalytic activity and selectivity of such complexes. Furthermore, its potential as a reagent in cross-coupling reactions to form carbon-sulfur or carbon-carbon bonds, particularly in the synthesis of complex organic molecules, remains a largely unexplored field.

The investigation into the biological activity of derivatives of this compound is another fertile ground for research. Given that the isobutylphenyl group is present in some non-steroidal anti-inflammatory drugs (NSAIDs), it would be of academic interest to explore whether compounds derived from this compound exhibit any interesting pharmacological properties.

Chemical Compound Information

Compound Name
This compound
4-isobutylbenzenesulfonyl chloride
p-toluenesulfonohydrazide
hydrazine hydrate

Chemical Properties of this compound and its Precursor

PropertyThis compound4-Isobutylbenzenesulfonyl chloride
Molecular Formula C10H16N2O2SC10H13ClO2S
Molecular Weight 228.31 g/mol 232.72 g/mol
Appearance Solid (predicted)Solid
CAS Number Not available339370-45-5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)benzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8(2)7-9-3-5-10(6-4-9)15(13,14)12-11/h3-6,8,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRFKKYXODPXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236900
Record name 4-(2-Methylpropyl)benzenesulfonic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236900
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Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588676-15-7
Record name 4-(2-Methylpropyl)benzenesulfonic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588676-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylpropyl)benzenesulfonic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Isobutylbenzenesulfonohydrazide

Established Synthetic Pathways for 4-Isobutylbenzenesulfonohydrazide Precursors and the Compound Itself

The synthesis of this compound typically commences with the preparation of its key precursor, 4-isobutylbenzenesulfonyl chloride. A common and effective method for obtaining this precursor is the Friedel-Crafts acylation of isobutylbenzene (B155976). google.comkhanacademy.orgyoutube.comnih.govurjc.es This reaction involves the treatment of isobutylbenzene with chlorosulfonic acid, often in the presence of a catalyst such as an inorganic salt, to promote the formation of the sulfonyl chloride. google.com The use of an inorganic salt like sodium sulfate (B86663) can suppress side reactions and improve the yield of the desired product. google.com The reaction is typically carried out at controlled temperatures, for instance, between 5°C and 45°C, followed by a period of heating to ensure completion. google.com

Once 4-isobutylbenzenesulfonyl chloride is obtained, it is subsequently reacted with hydrazine (B178648) hydrate (B1144303) to yield this compound. This nucleophilic substitution reaction is generally straightforward, where the hydrazine molecule displaces the chloride on the sulfonyl group. The reaction is often performed in a suitable solvent such as ethanol. An excess of hydrazine hydrate is typically employed to favor the formation of the desired monosubstituted hydrazide and to minimize the formation of the bis-sulfonylated hydrazine byproduct. rsc.org

Precursor/Compound Synthetic Method Key Reagents Typical Conditions Reference
4-Isobutylbenzenesulfonyl chlorideFriedel-Crafts SulfonylationIsobutylbenzene, Chlorosulfonic acid, Inorganic salt (e.g., Na2SO4)5-45°C, then heating google.com
This compoundNucleophilic Substitution4-Isobutylbenzenesulfonyl chloride, Hydrazine hydrateEthanol, Excess hydrazine hydrate rsc.org

Methodologies for Derivatization of the this compound Scaffold

The this compound molecule serves as a versatile platform for the synthesis of a wide array of derivatives. The reactive N'-amino group of the hydrazide moiety is the primary site for chemical modification, allowing for the introduction of various functionalities and the construction of more complex molecular architectures.

The introduction of substituents at the N'-position of this compound is a common strategy for creating a library of analogs. This can be achieved through condensation reactions with various aldehydes and ketones to form the corresponding N'-substituted benzylidene or alkylidene-4-isobutylbenzenesulfonohydrazides. semanticscholar.org These reactions are typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid. The resulting Schiff bases can be further modified, for example, through reduction to yield N'-alkylated derivatives.

Another approach involves the acylation of the N'-amino group with acid chlorides or anhydrides to produce N'-acyl-4-isobutylbenzenesulfonohydrazides. These reactions are generally performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct.

Derivative Type Reaction Reactants Typical Conditions Reference
N'-Benzylidene DerivativesCondensationThis compound, Substituted BenzaldehydesEthanol, Reflux semanticscholar.org
N'-Acyl DerivativesAcylationThis compound, Acyl ChloridesPyridine, Room Temperature nih.gov

The sulfonohydrazide functionality is a valuable precursor for the synthesis of various heterocyclic rings. These cyclization reactions often involve the reaction of the hydrazide with bifunctional reagents, leading to the formation of stable five- or six-membered heterocycles.

Pyrazoles: One of the most common applications is the synthesis of pyrazole (B372694) derivatives. rsc.orgnih.govnih.govorganic-chemistry.orgbeilstein-journals.org This can be achieved by reacting this compound with 1,3-dicarbonyl compounds, such as β-ketoesters or acetylacetone. The reaction typically proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.

Thiadiazoles: Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from this compound. nih.govnih.govorganic-chemistry.orgjocpr.comcapes.gov.br A common method involves the reaction with carbon disulfide in the presence of a base, followed by cyclization. Another route involves the reaction with acyl chlorides or carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride.

Heterocycle Synthetic Approach Key Reagents Plausible Conditions Reference
PyrazolesCyclocondensation1,3-Dicarbonyl compounds (e.g., acetylacetone)Ethanol, Reflux rsc.orgnih.gov
1,3,4-ThiadiazolesCyclizationCarbon disulfide, BaseAlcoholic KOH nih.govorganic-chemistry.org
1,3,4-ThiadiazolesCyclocondensationAromatic carboxylic acids, POCl3Reflux jocpr.com

Multi-component reactions (MCRs) offer an efficient strategy for the rapid generation of molecular diversity from simple starting materials in a single synthetic step. nih.govmdpi.combeilstein-journals.orgthieme-connect.de The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can potentially utilize a hydrazide component.

In a hypothetical Ugi reaction involving this compound, it could act as the amine component. The reaction would involve the condensation of an aldehyde or ketone with the sulfonohydrazide to form a hydrazone intermediate. This intermediate would then react with an isocyanide and a carboxylic acid to yield a complex α-acylamino-acylhydrazide derivative. This approach allows for the introduction of four points of diversity in a single operation, providing a powerful tool for creating large and varied chemical libraries based on the this compound scaffold.

Reaction Components Potential Product Reference
Ugi Four-Component ReactionThis compound, Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acylamino-acylhydrazide derivative nih.govbeilstein-journals.org

Advanced Synthetic Techniques in Analog Preparation

To enhance reaction efficiency, reduce reaction times, and improve product yields, advanced synthetic techniques are increasingly being employed in the preparation of sulfonohydrazide analogs.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. rsc.orgijpsjournal.comsphinxsai.combeilstein-journals.orgpnrjournal.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. pnrjournal.com

In the context of this compound derivatization, microwave assistance can be particularly beneficial for the synthesis of heterocyclic compounds. For instance, the cyclocondensation reactions to form pyrazoles and thiadiazoles can be efficiently promoted by microwave heating. ijpsjournal.comsphinxsai.com This technique often allows for solvent-free reactions or the use of greener solvents, contributing to more environmentally benign synthetic protocols.

Reaction Type Advantage of Microwave Synthesis Typical Conditions Reference
Heterocycle Synthesis (e.g., Pyrazoles, Thiadiazoles)Reduced reaction time, Increased yield, Cleaner reaction profileSolvent-free or high-boiling point solvent, 5-30 min irradiation ijpsjournal.comsphinxsai.combeilstein-journals.org

Analytical Characterization Methodologies in Synthetic Studies of Sulfonohydrazide Derivatives

The structural elucidation and confirmation of purity of newly synthesized this compound derivatives rely on a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the molecular structure of organic compounds. nih.gov In the ¹H NMR spectra of N'-aryl-4-isobutylbenzenesulfonohydrazide derivatives, characteristic signals for the isobutyl group (doublet and multiplet), the aromatic protons of the benzenesulfonyl and N'-aryl moieties, and the NH protons of the hydrazide linkage would be expected. The integration of these signals provides information on the number of protons in each environment, while the splitting patterns reveal the connectivity of adjacent protons. nih.govnih.govyoutube.com ¹³C NMR spectra would show distinct signals for each carbon atom in the molecule, including the aliphatic carbons of the isobutyl group and the aromatic carbons. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For N'-aryl-4-isobutylbenzenesulfonohydrazide derivatives, characteristic absorption bands would be observed for the N-H stretching vibrations of the hydrazide group, the S=O stretching vibrations of the sulfonyl group, and the C-H and C=C stretching vibrations of the aromatic rings and the isobutyl group. The presence of a sulfonamide group typically gives rise to strong absorptions in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹ for the asymmetric and symmetric SO₂ stretching, respectively.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.gov For N'-aryl-4-isobutylbenzenesulfonohydrazide derivatives, the molecular ion peak (M⁺) would confirm the molecular weight of the synthesized compound. The fragmentation pattern can offer further structural insights, for example, by showing the loss of the isobutyl group or cleavage of the S-N bond.

Table 2: Representative Spectroscopic Data for a Hypothetical N'-(4-methoxyphenyl)-4-isobutylbenzenesulfonohydrazide

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.80 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 2.50 (d, 2H, CH₂), 1.85 (m, 1H, CH), 0.90 (d, 6H, 2xCH₃), NH protons may be broad and variable.
¹³C NMR (CDCl₃, 100 MHz)δ 155.0, 142.5, 138.0, 130.0, 128.5, 127.0, 114.5, 55.5, 45.0, 30.0, 22.5.
FT-IR (KBr, cm⁻¹)3250 (N-H stretch), 3050 (Ar C-H stretch), 2960 (Aliphatic C-H stretch), 1600 (C=C stretch), 1340 (SO₂ asym. stretch), 1150 (SO₂ sym. stretch).
MS (ESI+)m/z [M+H]⁺ calculated for C₁₇H₂₂N₂O₃S, found consistent with the expected mass.

This table presents hypothetical spectroscopic data based on known values for analogous compounds. jcsp.org.pk

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur with the calculated theoretical values for the proposed molecular formula, the purity and empirical formula of the synthesized N'-aryl-4-isobutylbenzenesulfonohydrazide derivatives can be confirmed. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target compound.

Table 3: Representative Elemental Analysis Data for a Hypothetical N'-(4-chlorophenyl)-4-isobutylbenzenesulfonohydrazide

ElementCalculated (%)Found (%)
Carbon (C)56.7256.68
Hydrogen (H)5.655.71
Nitrogen (N)8.278.22
Sulfur (S)9.469.51

This table presents hypothetical elemental analysis data for a representative derivative.

Investigation of Biological Activities and Molecular Mechanisms of 4 Isobutylbenzenesulfonohydrazide Derivatives

Enzyme Inhibition Potentials of Sulfonohydrazide Analogs

Sulfonohydrazide derivatives have been extensively studied for their capacity to act as enzyme inhibitors. Their chemical structure allows for diverse interactions with the active sites of numerous enzymes, leading to the modulation of key biological pathways.

Carbonic Anhydrase (CA) Isoform Inhibition Profiles (e.g., hCA I, hCA II, hCA IX, hCA XII)

Derivatives of benzenesulfonamide (B165840) have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms. Certain sulfonamide compounds have demonstrated lower IC₅₀ values than the control drug acetazolamide against hCA II. Studies on benzenesulfonamides incorporating pyrazole (B372694) and pyridazinecarboxamide moieties have identified isoform-selective inhibitors for hCA I, II, IX, and XII.

Similarly, novel series of sulfaguanidine derivatives were tested against four hCA isozymes. These compounds were found to be inactive against the off-target cytosolic isoforms hCA I and hCA II (with inhibition constants, Kᵢ, greater than 100 μM). However, they effectively inhibited the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values in the submicromolar to micromolar ranges. For instance, N-n-octyl-substituted N-carbamimidoylbenzenesulfonamide showed a Kᵢ value of 0.168 μM against hCA IX, while an N-p-methylbenzyl-substituted derivative had a Kᵢ of 0.335 μM against hCA XII.

Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfonamide Derivatives
Compound TypeTarget IsoformInhibition Constant (Kᵢ)Selectivity Notes
N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamideshCA IX0.168 to 0.921 µMFour-fold more selective for hCA IX over hCA XII
N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamideshCA XII0.335 to 1.451 µM-
Sulfaguanidine DerivativeshCA I & hCA II>100 µMInactive against off-target isoforms

Lipoxygenase (LOX) Inhibition, with Emphasis on 12-Lipoxygenase

The lipoxygenase (LOX) family of enzymes is involved in inflammatory pathways. Research has shown that certain derivatives can inhibit these enzymes. For example, linoleyl hydroxamic acid demonstrated a high sensitivity for inhibiting 12-lipoxygenase (12-LO), with an IC₅₀ value of approximately 0.6 μM. This highlights the potential for developing specific LOX inhibitors based on the sulfonohydrazide scaffold.

Glyoxalase I (Glx-I) Inhibition Studies

The glyoxalase system, particularly glyoxalase I (Glx-I), is a target in cancer therapy due to its role in detoxifying cytotoxic metabolites in cancer cells. A series of 1,4-benzenesulfonamide derivatives were designed and evaluated as Glx-I inhibitors. Structure-activity relationship (SAR) studies led to the identification of potent compounds, with (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (compound 26) and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (compound 28) showing significant Glx-I inhibitory activity with IC₅₀ values of 0.39 μM and 1.36 µM, respectively. The development of such inhibitors, which can lead to the accumulation of cytotoxic methylglyoxal in cancer cells, is a promising strategy for anticancer drug development.

Glyoxalase I (Glx-I) Inhibition by 1,4-Benzenesulfonamide Derivatives
CompoundIC₅₀ Value
(E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid0.39 µM
(E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide1.36 µM

Modulation of Other Enzymatic Targets (e.g., Metalloproteinases, 5-Lipoxygenase, Viral Proteases)

The therapeutic reach of sulfonohydrazide derivatives extends to other enzymatic targets. Studies have shown a connection between 5-lipoxygenase (5-LO) and the production of matrix metalloproteinase-2 (MMP-2), suggesting that 5-LO inhibitors could modulate atherosclerotic plaque instability. Furthermore, inhibitors of the lipoxygenase pathway have been found to specifically block the replication of orthopoxviruses, such as cowpox and vaccinia viruses, by interfering with the assembly of virus-specific membranes. This indicates a potential application for these compounds as antiviral agents.

Mechanistic Elucidation of Enzyme-Inhibitor Interactions (e.g., Competitive, Non-Competitive, Uncompetitive, Irreversible Inhibition)

Understanding the mechanism of inhibition is crucial for drug design. Enzyme inhibitors can act through various mechanisms.

Competitive inhibition occurs when an inhibitor, structurally similar to the substrate, binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), which causes a conformational change in the enzyme that reduces its catalytic efficiency.

Irreversible inhibition happens when an inhibitor forms a strong, often covalent, bond with the enzyme, permanently deactivating it.

In the context of sulfonohydrazide derivatives, many function as reversible inhibitors. For instance, the initial inhibitors developed for Glyoxalase I were competitive, substrate analog inhibitors. Docking studies of potent 1,4-benzenesulfonamide derivatives have been used to illustrate the binding mode of these molecules within the Glx-I active site, confirming their mechanism of action.

Antimicrobial Research Perspectives for Sulfonohydrazide Derivatives

Beyond enzyme inhibition, sulfonohydrazide derivatives have emerged as a promising class of antimicrobial agents. The interest in these compounds stems from their significant and broad spectrum of biological properties, including antibacterial and antifungal activities.

A series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and showed potential as antimicrobial agents. One derivative, in particular, exhibited high activity against Gram-positive reference bacterial strains, with a minimal inhibitory concentration (MIC) ranging from 7.81 to 15.62 µg/mL. Other research into benzenesulfonamide-bearing functionalized imidazole derivatives has also identified compounds with strong antimicrobial activity against multidrug-resistant Mycobacterium abscessus strains. These findings underscore the potential of sulfonohydrazide derivatives as scaffolds for the development of new chemotherapeutic agents to combat emerging drug resistance in bacteria and fungi.

Antimicrobial Activity of Sulfonohydrazide Derivatives
Compound TypeTarget OrganismActivity (MIC)
2,4,6-trimethylbenzenesulfonyl hydrazone (derivative 24)Gram-positive bacteria7.81 to 15.62 µg/mL
Benzenesulfonamide-bearing imidazole-2-thiol (compound 13)Mycobacterium abscessusStrong antimicrobial activity

Antibacterial Activity Assessments

Derivatives of 4-isobutylbenzenesulfonohydrazide belong to the broader class of sulfonamides, which are synthetic bacteriostatic antibiotics effective against a wide spectrum of gram-positive and many gram-negative organisms. drugbank.com The core mechanism of action for sulfonamides involves disrupting the bacterial synthesis of folic acid, a process essential for bacterial growth and replication. nih.govstudy.comstudy.com

Recent research has focused on synthesizing novel sulfonohydrazone and pyrazolyl-sulfonamide derivatives to explore their antibacterial potential, particularly in the face of growing antibiotic resistance. nih.govrsc.orgrsc.org For instance, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and evaluated for their antimicrobial properties. nih.gov While these specific derivatives did not show activity against Gram-negative bacteria, several compounds demonstrated notable efficacy against Gram-positive strains, with Minimal Inhibitory Concentration (MIC) values ranging from 7.81 to 500 µg/mL for sensitive species like Staphylococcus spp. and Bacillus spp. nih.gov

In another study, new sulfonamide hybrids incorporating a pyrrole structure were synthesized. nih.gov Compound 4a from this series showed potent inhibition against S. typhimurium (MIC = 19.24 µg/mL) and significant activity against E. coli (MIC = 11.31 µg/mL), outperforming the reference drug sulfamethoxazole. nih.gov Similarly, palladium(II) complexes of pyrazolyl sulfonamides demonstrated enhanced antibacterial activity compared to their ligand precursors, with one complex exhibiting potent activity against Staphylococcus epidermidis (MIC = 1.046 μg mL−1) and Proteus mirabilis (MIC = 0.237 μg mL−1). rsc.org

The antibacterial efficacy of these compounds is often evaluated using standard methods like the agar-well diffusion and tube dilution tests to determine the zone of inhibition and MIC values, respectively. rsc.orgconicet.gov.ar Some studies have also investigated the minimum bactericidal concentrations (MBCs) to assess whether the compounds kill the bacteria or merely inhibit their growth. nih.govnih.gov For example, certain fluorinated carbazole derivatives showed MBC values of 32 µg/mL against S. aureus and S. epidermidis. nih.gov

Table 1: Antibacterial Activity of Selected Sulfonohydrazide Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
2,4,6-trimethylbenzenesulfonyl hydrazone (Compound 24) Gram-positive strains 7.81 - 15.62 nih.gov
Pyrrole-sulfonamide hybrid (4a) S. typhimurium 19.24 nih.gov
Pyrrole-sulfonamide hybrid (4a) E. coli 11.31 nih.gov
Pyrazolyl sulfonamide-Pd(II) complex (4) S. epidermidis 1.046 rsc.org
Pyrazolyl sulfonamide-Pd(II) complex (4) P. mirabilis 0.237 rsc.org

Antifungal Activity Evaluations

Sulfonohydrazide derivatives have also been investigated for their potential as antifungal agents. Studies have shown that new sulfonyl hydrazone compounds can exhibit a broad spectrum of activity against various Candida species, which are common opportunistic human pathogens. nih.gov In one study, the MIC values of novel sulfonyl hydrazone compounds (referred to as Anaf compounds) against different Candida strains ranged from 4 μg/ml to 64 μg/ml. nih.gov

A significant aspect of their antifungal action is their ability to inhibit biofilm formation, a key virulence factor for Candida that contributes to drug resistance. nih.gov Research has demonstrated that these compounds can significantly inhibit biofilm formation in both fluconazole-susceptible and resistant strains of Candida. nih.gov This antibiofilm activity is linked to the suppression of adherence and hyphal formation in C. albicans, which is evidenced by the downregulation of hypha-specific genes such as als3, hwp1, ece1, and sap5. nih.gov

Furthermore, pyrazolecarbamide derivatives that incorporate a sulfonate fragment have shown promising antifungal activities against several plant-pathogenic fungi. frontiersin.org For instance, compound T24 from this series displayed excellent activity against Rhizoctonia solani, with an EC50 value of 0.45 mg/L, which was superior to the commercial fungicide hymexazol (EC50 = 10.49 mg/L). frontiersin.org

Table 2: Antifungal Activity of Selected Sulfonohydrazide Derivatives

Compound/Derivative Fungal Strain MIC / EC50 Reference
Anaf compounds Candida spp. 4 - 64 µg/mL (MIC) nih.gov
Pyrazolecarbamide-sulfonate (T24) Rhizoctonia solani 0.45 mg/L (EC50) frontiersin.org

Inhibition of Microbial Biosynthetic Pathways (e.g., Folic Acid Synthesis)

The primary and most well-understood mechanism of antimicrobial action for sulfonamides and their derivatives, including sulfonohydrazides, is the competitive inhibition of folic acid biosynthesis in microorganisms. study.comresearchgate.net Bacteria cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. study.com This pathway is crucial for the production of nucleic acids (purines and pyrimidines) and certain amino acids, which are essential for bacterial growth and reproduction. microbenotes.com

The key enzyme in this pathway is dihydropteroate synthase (DHPS). researchgate.netresearchgate.net This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate (DHP-pp) to form dihydropteroate, a precursor to dihydrofolate (DHF). researchgate.netnih.gov Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS. drugbank.comnih.gov They compete with PABA for the active site of the enzyme, leading to the formation of a non-functional dihydropteroate analog (sulfa-DHP). researchgate.netnih.gov This effectively blocks the synthesis of dihydrofolate and, subsequently, tetrahydrofolate (THF), leading to a depletion of essential metabolites and halting bacterial multiplication. researchgate.net This bacteriostatic effect ultimately relies on the host's immune system to clear the infection. study.com

Exploration of Other Bioactive Modalities of Sulfonohydrazide-Based Compounds

DNA Interaction Studies (e.g., DNA Photoligation and Cleavage)

While the primary antibacterial mechanism of sulfonamides is the inhibition of folic acid synthesis, some studies have explored other potential modes of action, such as direct interaction with DNA. However, research in this area for sulfonohydrazide derivatives is limited. In an investigation of modified sulfathiazole derivatives, their potential to perturb bacterial membrane potential and interact with DNA was evaluated. rsc.org The results indicated that neither membrane potential disruption nor DNA interaction were the supporting mechanisms for the observed antibacterial activities of these specific compounds. rsc.org This suggests that for this class of derivatives, the primary target remains the DHPS enzyme. Further research is needed to determine if other sulfonohydrazide structures possess the ability to interact with DNA through mechanisms like photoligation or cleavage.

Modulation of Cellular Signaling Networks (e.g., Apoptosis Induction, Anti-Inflammatory Cascades, Angiogenesis Regulation, PPAR-γ, NF-κB Pathway Modulation)

Apoptosis Induction: Several novel sulfonamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. msa.edu.eg For example, certain chalcone-sulfonamide hybrids demonstrated remarkable efficacy against four different cancer cell lines, with IC50 values in the sub-micromolar to single-digit micromolar range. nih.gov The mechanism of apoptosis induction by these compounds involves the activation of caspases, which are key proteases in the apoptotic cascade. nih.gov Specifically, compounds 6a and 6e were found to increase the protein levels of Caspase-9 in MCF-7 breast cancer cells. nih.gov Further mechanistic studies on bis(indolyl)hydrazide-hydrazone derivatives revealed that apoptosis can be induced through a caspase-independent pathway involving mitogen-activated protein kinases (MAPK) and the p53 pathway. nih.gov

Anti-Inflammatory Cascades and NF-κB Pathway Modulation: The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. nih.govbiorxiv.org Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. nih.govbiorxiv.org

Certain sulfonohydrazide-related compounds have been shown to exert anti-inflammatory effects by modulating this pathway. nih.gov For example, a novel compound, SMBD, was found to inhibit the production of nitric oxide (NO), PGE2, IL-1β, and TNF-α in LPS-stimulated microglia. nih.gov Its mechanism involves attenuating the phosphorylation and degradation of IκB-α and preventing the nuclear translocation of the p65 subunit of NF-κB, thereby down-regulating the expression of inflammatory mediators. nih.gov This suggests that sulfonohydrazide-based structures could serve as scaffolds for the development of novel anti-inflammatory agents that target the NF-κB signaling cascade. nih.gov

Investigation of Receptor and Ion Channel Modulation (e.g., Adenosine A1 Receptor Agonism, ATP-Sensitive Potassium Channel Modulation)

Adenosine A1 Receptor Agonism: Adenosine receptors are G protein-coupled receptors that play diverse physiological roles. ed.ac.uk The A1 adenosine receptor (A1-AdoR) is a target for various therapeutic applications. nih.gov While the majority of known A1-AdoR agonists are derivatives of purine nucleosides like adenosine, medicinal chemistry efforts have sought to develop novel, selective ligands. ed.ac.uknih.gov There is potential for sulfonohydrazide-based compounds to be explored as ligands for these receptors, although direct evidence linking this specific scaffold to A1-AdoR agonism is not prominent in the current literature. The development of selective agonists presents challenges, including avoiding side effects from activating receptors in non-target tissues. nih.gov

ATP-Sensitive Potassium Channel Modulation: ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity. wikipedia.org These channels are composed of Kir6.x subunits, which form the pore, and sulfonylurea receptor (SUR) subunits, which confer sensitivity to nucleotides and pharmacological agents. wikipedia.orgbohrium.com

Sulfonylureas and related compounds are well-known modulators of KATP channels. nih.gov They are used clinically to treat conditions like type 2 diabetes by closing KATP channels in pancreatic β-cells, which leads to membrane depolarization and insulin secretion. nih.gov Conversely, KATP channel openers are used to treat angina. nih.gov The binding site for these drugs is located on the SUR subunit of the channel. bohrium.comnih.gov Given the structural relationship between sulfonylureas and sulfonohydrazides, it is plausible that this compound derivatives could also modulate KATP channel activity. Studies have shown that antidiabetic sulfonylureas can block KATP channels in various tissues, including the adenohypophysis, thereby influencing hormone release. researchgate.netnih.gov

In Vitro Biological Evaluation Methodologies

The in vitro biological evaluation of this compound and its derivatives involves a range of sophisticated laboratory techniques designed to elucidate their biochemical and cellular effects. These methodologies are fundamental in determining the therapeutic potential of these compounds by assessing their interactions with specific molecular targets and their impact on cellular functions. The primary approaches include enzyme kinetic studies to quantify inhibitor potency and cell-based assays to analyze biological responses and delineate affected pathways.

Enzyme Kinetic Studies and Inhibitor Potency Determination (e.g., IC50, Ki)

Enzyme kinetic studies are crucial for characterizing the inhibitory activity of this compound derivatives against specific enzyme targets. These studies provide quantitative measures of inhibitor potency, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are essential for structure-activity relationship (SAR) analysis.

The general workflow for these studies begins with the identification of a target enzyme that is relevant to a particular disease state. For benzenesulfonamide derivatives, common targets include carbonic anhydrases (CAs) and cholinesterases (AChE and BChE) nih.gov. The inhibitory effect of the synthesized compounds is then assessed by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

To determine the IC50 value, a series of experiments are conducted with a fixed concentration of the enzyme and its substrate, while the concentration of the inhibitor is varied. The enzyme activity is measured at each inhibitor concentration, and the data are plotted to generate a dose-response curve. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then calculated from this curve.

The inhibition constant (Ki) provides a more absolute measure of the binding affinity between the inhibitor and the enzyme. The determination of Ki often involves performing kinetic experiments at various substrate and inhibitor concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The Ki value is then calculated from the kinetic data.

Several studies on benzenesulfonamide derivatives have reported their inhibitory potency against various enzymes. For instance, a series of N-phenylsulfonamide derivatives were evaluated for their inhibitory properties against carbonic anhydrase I and II (CA I, CA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) isoenzymes nih.gov. The results, as summarized in the table below, highlight the potential of these derivatives as potent enzyme inhibitors.

CompoundTarget EnzymeKi (nM)
Compound 8CA I45.7 ± 0.46
Compound 2CA II33.5 ± 0.38
Compound 8AChE31.5 ± 0.33
Compound 8BChE24.4 ± 0.29

In another study, a series of 4-sulfamoylphenylalkylamides were investigated as inhibitors of carbonic anhydrases expressed in Vibrio cholerae (VchCAs) nih.gov. The inhibition constants (Ki) for these compounds against VchCAα ranged from 0.4 to 97.8 nM, demonstrating potent inhibitory activity nih.gov.

Cell-Based Assays for Biological Responses and Pathway Analysis

Cell-based assays are indispensable tools for assessing the biological effects of this compound derivatives in a more physiologically relevant context. These assays provide insights into a compound's cytotoxicity, its impact on cell signaling pathways, and its potential as a therapeutic agent for diseases such as cancer.

A common starting point in the evaluation of novel compounds is the assessment of their cytotoxicity against a panel of human tumor cell lines. The National Cancer Institute's 60 human tumor cell line screen is a widely used platform for this purpose nih.gov. In these assays, cancer cells are treated with various concentrations of the test compound, and cell viability is measured after a specified incubation period. The concentration that causes 50% growth inhibition (GI50) is a key parameter derived from these experiments.

For example, a study on new trans-stilbene benzenesulfonamide derivatives evaluated their cytotoxic effects against various cancer cell lines. Two compounds, in particular, demonstrated selective cytotoxicity against BT-549 breast cancer and HT-29 colon cancer cells, with GI50 values in the sub-micromolar range nih.gov.

CompoundCell LineGI50 (µM)
Compound 9BT-549 (Breast Cancer)0.205
Compound 12HT-29 (Colon Cancer)0.554

Beyond general cytotoxicity, cell-based assays can be designed to investigate the effect of compounds on specific cellular pathways. For instance, if a compound is designed to inhibit a particular signaling pathway implicated in cancer progression, assays can be employed to measure the levels of key proteins or their phosphorylation status within that pathway.

Furthermore, the antiproliferative effects of sulfonanilide derivatives have been investigated in human breast cancer cells. Through a systematic combinatorial chemical approach, novel sulfonanilide derivatives were generated and tested for their ability to inhibit the proliferation of SK-BR-3 breast cancer cells. Several compounds were identified that exhibited potent inhibition of cell growth at sub-micromolar levels nih.gov.

The investigation of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury provides another example of cell-based pathway analysis. In this research, the inhibitory efficacy of RN-9893 analogues was evaluated, and it was found that certain compounds displayed a significant increase in inhibitory potency against TRPV4 in vitro compared to the parent compound nih.gov.

Structure Activity Relationship Sar and Rational Compound Design Strategies

Principles of Structure-Activity Relationship (SAR) for 4-Isobutylbenzenesulfonohydrazide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For derivatives of this compound, SAR analyses focus on dissecting the molecule into key regions: the substituted benzene (B151609) ring, the sulfonohydrazide core, and any additional functionalities. Alterations in these areas can significantly impact the compound's interaction with its biological target. drugdesign.org

Key principles of SAR for this class of compounds often revolve around:

The Isobutyl Group: The 4-isobutyl group on the benzene ring is a critical feature. Its size, shape, and lipophilicity can influence how the molecule fits into the binding pocket of a target protein. Modifications to this group, such as changing its length, branching, or replacing it with other alkyl or aryl groups, can provide insights into the steric and hydrophobic requirements of the binding site.

Substitution on the Benzene Ring: The substitution pattern on the benzene ring is crucial. Moving the isobutyl group to the meta or ortho positions, or introducing other substituents like halogens, hydroxyl, or methoxy (B1213986) groups, can alter the electronic properties and conformation of the molecule. nih.gov These changes can affect binding affinity and selectivity. For instance, in related benzenesulfonamide (B165840) inhibitors, substitutions that create favorable interactions within a hydrophobic pocket of the target enzyme have been shown to enhance potency. nih.gov

Terminal Modifications: Adding substituents to the terminal nitrogen of the hydrazide group introduces another point of diversity. Attaching various aliphatic or aromatic rings can explore additional binding pockets in the target protein and modulate the compound's physicochemical properties. Studies on related sulfonamide derivatives have shown that such "tail" groups can significantly influence isoform specificity. nih.gov

A hypothetical SAR study on a series of this compound derivatives might reveal trends like those shown in the interactive table below, where activity is measured against a specific biological target.

Compound R1 (on Benzene Ring) R2 (on terminal NH2) Relative Activity
1 4-isobutylH1.0
2 3-isobutylH0.5
3 4-tert-butylH1.2
4 4-isobutylMethyl0.8
5 4-isobutylPhenyl2.5
6 4-isobutyl-2-hydroxyH1.5

This table is illustrative and based on general SAR principles.

From this hypothetical data, one might conclude that a para-alkyl group is preferred, with some tolerance for bulk (tert-butyl). It also suggests that a larger hydrophobic group (phenyl) on the terminal nitrogen significantly enhances activity, indicating a nearby hydrophobic pocket on the target.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

While SAR provides qualitative insights, Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov

Linear Free Energy Relationships (LFERs) are a cornerstone of QSAR, relating changes in reaction rates or equilibrium constants to changes in substituent properties.

Hammett Equation: This equation is particularly useful for analyzing the electronic effects (both resonance and inductive) of substituents on an aromatic ring. For a series of this compound derivatives with different substituents on the phenyl ring, the Hammett equation could be applied as:

log(A) = ρσ + c

Here, 'A' is the biological activity, 'σ' (sigma) is the substituent constant that depends on the nature and position of the substituent, and 'ρ' (rho) is the reaction constant that indicates the sensitivity of the biological response to the electronic effects of the substituents. A positive ρ value would suggest that electron-withdrawing groups enhance activity, while a negative value would indicate that electron-donating groups are favorable.

Taft Equation: This equation extends the LFER concept to aliphatic systems and separates electronic effects into polar (σ*) and steric (Es) components. It could be used to analyze modifications on the isobutyl group or on the hydrazide nitrogen.

Hansch analysis is a multiparameter approach that often provides a more comprehensive QSAR model by incorporating hydrophobic, electronic, and steric factors. The general form of a Hansch equation is:

log(1/C) = k1logP + k2σ + k3Es + k4

Where 'C' is the concentration required for a specific biological effect, 'logP' is the logarithm of the partition coefficient (a measure of hydrophobicity), 'σ' is the Hammett constant, and 'Es' is the Taft steric parameter.

For this compound derivatives, a Hansch analysis might look at a series of analogs and use multivariate statistical methods like multiple linear regression to derive an equation. For instance, a study might find that activity is positively correlated with hydrophobicity (logP) and negatively correlated with the steric bulk of substituents at a certain position, suggesting a hydrophobic binding pocket with size constraints.

Rational Design Strategies for Lead Optimization and Compound Efficacy Enhancement

The insights gained from SAR and QSAR studies fuel rational design strategies aimed at optimizing a lead compound like this compound to enhance its efficacy, selectivity, and pharmacokinetic properties.

When the 3D structure of the biological target is unknown, ligand-based methods like pharmacophore modeling are invaluable. A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific target. nih.gov

For this compound derivatives, a pharmacophore model could be generated from a set of active analogs. This model might identify key features such as:

A hydrophobic feature corresponding to the isobutyl group.

An aromatic ring feature.

One or more hydrogen bond donors and acceptors from the sulfonohydrazide group.

This pharmacophore model then serves as a 3D query to screen virtual libraries of compounds, identifying new molecules with different chemical scaffolds but the same essential features, potentially leading to novel and more potent drug candidates. nih.gov

Bioisosterism is the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining biological activity while improving other properties. numberanalytics.com This is a powerful tool for lead optimization. drughunter.com

Within the sulfonohydrazide core of this compound, several bioisosteric replacements could be considered to enhance metabolic stability, modulate pKa, or improve binding interactions:

Sulfonamide as a Bioisostere: The sulfonohydrazide (-SO2NHNH2) could be replaced by a sulfonamide (-SO2NH2). Sulfonamides are well-established zinc-binding groups in many enzyme inhibitors and could alter the binding mode and selectivity profile. nih.gov

Heterocyclic Rings: Certain five-membered heterocyclic rings, such as a 1,2,4-triazole (B32235) or an oxadiazole, can act as bioisosteres for amide or hydrazide functionalities. drughunter.com These rings are often more metabolically stable and can present hydrogen bond donors and acceptors in different spatial arrangements.

The success of a bioisosteric replacement is highly context-dependent and requires careful consideration of how the change will affect the molecule's size, shape, and electronic properties. drughunter.com

Fragment-Based Drug Discovery (FBDD) Integration in Scaffold Modification

Fragment-Based Drug Discovery (FBDD) offers a powerful approach to explore the chemical space around the this compound scaffold. wikipedia.orgnih.govdrughunter.com This method involves screening libraries of low-molecular-weight fragments (typically <300 Da) to identify small molecules that bind to the biological target, often with weak affinity. nih.govfrontiersin.org These initial fragment hits then serve as starting points for building more potent and drug-like molecules through strategies like fragment growing, linking, or merging. nih.govfrontiersin.org

For the this compound scaffold, an FBDD campaign would begin with the identification of key structural fragments. The 4-isobutylphenyl group, the benzenesulfonyl core, and the hydrazide moiety could each be considered as starting fragments or areas for fragment elaboration.

Hypothetical FBDD Approach for this compound Scaffold:

Fragment Screening: A library of small, diverse chemical fragments would be screened against the target protein. Techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy are employed to detect weak binding events. wikipedia.org

Hit Identification: Fragments that demonstrate binding to a specific site on the target are identified as "hits." For instance, a small aromatic fragment might be found to bind in a hydrophobic pocket adjacent to the binding site of the 4-isobutylphenyl group.

Fragment Growth and Elaboration: Once a fragment hit is validated, medicinal chemists can "grow" the fragment by adding chemical functionalities to enhance its interaction with the target. For example, if a hydroxyl-containing fragment is identified, it could be elaborated to form hydrogen bonds with key residues in the active site. The 4-isobutylphenyl group itself can be considered a fragment that provides a strong hydrophobic interaction, and modifications can be explored to optimize this interaction.

The table below illustrates potential fragments and their rationale for use in modifying the this compound scaffold.

Fragment RationalePotential Fragment ExampleTarget Interaction to Explore
Explore alternative hydrophobic interactionsCyclohexyl, tert-butylOptimize binding in hydrophobic pockets
Introduce hydrogen bond donors/acceptorsHydroxyl, Amine, MethoxyForm new interactions with polar residues
Probe for additional binding pocketsPhenyl, PyridylExtend the molecule to reach adjacent sites
Modify the sulfonohydrazide coreReplace hydrazide with other linkersAlter conformational flexibility and polarity

By integrating FBDD, researchers can systematically explore the SAR of the this compound scaffold, leading to the design of novel analogs with improved affinity and selectivity. This method provides a more rational and efficient alternative to traditional high-throughput screening by focusing on the quality of interactions at the atomic level. drughunter.com

Hit-to-Lead and Lead Optimization Campaigns

Following the identification of initial "hits," either from high-throughput screening or FBDD, hit-to-lead and lead optimization campaigns are undertaken to refine the pharmacological and physicochemical properties of the compounds. wikipedia.orgupmbiomedicals.compatsnap.com This iterative process involves the synthesis and biological evaluation of analogs to establish a robust SAR and to develop a lead compound with a desirable profile for further development. wikipedia.orgpatsnap.comijddd.com

A study on the hit-to-lead optimization of a series of phenylsulfonyl hydrazide derivatives provides valuable insights that can be applied to the this compound scaffold. The initial hit from a high-throughput screen was a simple phenylsulfonyl hydrazide. The subsequent optimization focused on modifying various parts of the molecule to improve its potency.

Key Findings from a Phenylsulfonyl Hydrazide Hit-to-Lead Campaign:

Importance of the Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring were found to be critical for activity. A variety of alkyl, alkoxy, and halogen substituents were explored. The presence of a substituent at the 4-position of the phenyl ring was generally favorable.

Role of the Hydrazide Moiety: Modifications to the hydrazide portion of the molecule were also investigated. Acylation of the terminal nitrogen of the hydrazide with different aromatic and heterocyclic groups led to significant improvements in potency.

Impact of the Sulfonyl Group: While less explored in this particular study, the sulfonamide linkage is a key structural feature that can be modified to influence properties such as solubility and metabolic stability.

The following table summarizes the structure-activity relationships observed for a series of phenylsulfonyl hydrazide analogs, which can guide the optimization of this compound.

CompoundR1 Group (at 4-position of phenyl ring)R2 Group (on hydrazide nitrogen)Biological Activity (IC50, nM)
Hit Compound HH>1000
Analog 1 MethylH850
Analog 2 IsobutylH550
Analog 3 HBenzoyl200
Analog 4 IsobutylBenzoyl50
Lead Compound Isobutyl2-Furoyl15

Note: The data in this table is representative and derived from findings on related phenylsulfonyl hydrazide series for illustrative purposes.

This data clearly indicates that the combination of a 4-isobutyl group on the phenyl ring and acylation of the hydrazide moiety leads to a significant enhancement in biological activity. The lead optimization phase would further refine the lead compound by fine-tuning these substituents to maximize potency and selectivity while improving drug-like properties such as metabolic stability and oral bioavailability. wikipedia.orgupmbiomedicals.com This could involve exploring a wider range of acyl groups and investigating bioisosteric replacements for the 4-isobutyl group to further optimize interactions with the target.

Advanced Computational and Bioinformatic Approaches in Sulfonohydrazide Research

Molecular Docking Studies for Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in understanding how a ligand, such as 4-isobutylbenzenesulfonohydrazide, might interact with a biological target at the atomic level.

Active Site Interaction Analysis and Binding Mode Elucidation

Molecular docking studies are crucial for elucidating the specific interactions between a ligand and the active site of a protein. nih.gov For instance, in the context of carbonic anhydrase inhibitors, docking simulations have been used to predict the binding modes of novel benzenesulfonamide (B165840) derivatives. nih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. The analysis of these interactions helps in understanding the mechanism of action and in designing more potent and selective inhibitors. nih.gov The spatial arrangement of the ligand within the binding pocket, known as the binding mode, is a critical piece of information derived from docking simulations. nih.gov

Binding Affinity Predictions and Scoring Functions

A primary goal of molecular docking is to predict the binding affinity between a ligand and a protein, which is a measure of the strength of their interaction. biorxiv.org Docking programs employ scoring functions to estimate this affinity, often expressed in terms of energy (e.g., kcal/mol). arxiv.org These scoring functions take into account various factors, including electrostatic and van der Waals interactions. youtube.com While these predictions are not always perfectly correlated with experimental binding affinities, they are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing. biorxiv.orgnih.gov Various docking programs, such as AutoDock Vina, use knowledge-based scoring functions and sophisticated optimization algorithms to achieve high prediction accuracy. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-protein complex over time. nih.gov This method solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. youtube.com

Network Pharmacology Approaches for Polypharmacological Profiling and Mechanism Prediction

Network pharmacology is an emerging field that investigates the effects of drugs on a network of interacting proteins and pathways, rather than on a single target. dovepress.com This approach is particularly relevant for understanding the polypharmacology of drugs, which is their ability to interact with multiple targets. nih.gov

By constructing and analyzing protein-protein interaction (PPI) networks, researchers can identify the potential targets of a compound like this compound and predict its broader biological effects. nih.govnih.gov This methodology often involves integrating data from various sources, including compound-target databases and gene ontology databases, to build a comprehensive picture of the drug's mechanism of action. nih.gov Network pharmacology can help in identifying key pathways affected by the drug and in predicting potential therapeutic applications or side effects. dovepress.comresearchgate.net

Virtual Screening Methodologies for Novel Scaffold and Ligand Identification

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to dock and score candidate ligands. nih.gov

This methodology can be used to identify novel chemical scaffolds that can serve as starting points for the development of new drugs. youtube.com By screening vast virtual libraries, researchers can efficiently identify a smaller, more manageable set of compounds for experimental testing, significantly reducing the time and cost of drug discovery. nih.gov The success of a virtual screening campaign relies on the quality of the protein structure, the diversity of the compound library, and the accuracy of the docking and scoring methods employed. nih.gov

Computational Molecular Descriptors Analysis for Chemoinformatic Applications

Computational molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. These descriptors are fundamental in chemoinformatics and quantitative structure-activity relationship (QSAR) studies. nih.gov

For a compound like this compound, a wide range of descriptors can be calculated, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These describe the electronic properties, such as partial charges and dipole moments.

Physicochemical descriptors: These include properties like molecular weight, logP (lipophilicity), and polar surface area.

These descriptors can be used to build QSAR models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead compounds.

Chemoinformatics and Database Mining for Structural Analogue Discovery and Comparative Analysis

Chemoinformatics and database mining have become indispensable tools in modern medicinal chemistry and drug discovery for the rapid identification and evaluation of structural analogues of a lead compound. In the context of this compound, these computational approaches facilitate the exploration of vast chemical space to uncover novel derivatives with potentially enhanced biological activities, improved pharmacokinetic profiles, or reduced toxicities. This process typically involves querying large-scale chemical databases and subsequently performing comparative analyses of the retrieved analogues.

The discovery of structural analogues of this compound through chemoinformatic methods begins with the utilization of comprehensive chemical databases. Prominent examples of such databases include PubChem, a freely accessible database housing information on millions of chemical substances nih.gov, ChEBI (Chemical Entities of Biological Interest), which provides a curated classification of small molecular entities ebi.ac.uk, and the ZINC database, a curated collection of commercially available compounds specifically prepared for virtual screening. wikipedia.org The ZINC database, in particular, has grown to encompass billions of compounds, making it a powerful resource for ligand discovery. nih.govescholarship.org

The search for analogues within these databases is typically initiated using the chemical structure of this compound as a query. Various search strategies can be employed, including substructure searching, which identifies all compounds containing the core this compound scaffold, and similarity searching, which retrieves compounds with a high degree of structural resemblance based on calculated molecular fingerprints or other descriptors. Advanced search tools and algorithms are often integrated into these database platforms to facilitate efficient and customizable searches.

Once a set of structural analogues has been identified and retrieved, the next critical step is a thorough comparative analysis. This analysis aims to understand the structure-activity relationships (SAR) and structure-property relationships (SPR) within the analogue series. Key physicochemical and structural properties are calculated and compared, often presented in a tabular format for clarity and ease of interpretation. These properties can include:

Molecular Weight (MW): Influences absorption and distribution.

LogP: A measure of lipophilicity, which affects solubility and membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for target binding and solubility.

Topological Polar Surface Area (TPSA): Predicts drug transport properties.

By systematically comparing these properties across the series of analogues, researchers can prioritize compounds for further investigation. For instance, analogues with a desirable balance of lipophilicity and polarity might be selected for synthesis and biological testing.

Below is an illustrative data table showcasing a hypothetical set of structural analogues of this compound that could be identified through database mining, along with their key computed properties for comparative analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogPHBDHBATPSA (Ų)
This compoundC₁₀H₁₆N₂O₂S228.312.13475.4
4-PropylbenzenesulfonohydrazideC₉H₁₄N₂O₂S214.291.63475.4
4-sec-ButylbenzenesulfonohydrazideC₁₀H₁₆N₂O₂S228.312.03475.4
4-tert-ButylbenzenesulfonohydrazideC₁₀H₁₆N₂O₂S228.311.93475.4
4-Isobutyl-N'-methylbenzenesulfonohydrazideC₁₁H₁₈N₂O₂S242.342.32463.3
3-Chloro-4-isobutylbenzenesulfonohydrazideC₁₀H₁₅ClN₂O₂S262.762.83475.4

This systematic approach of chemoinformatics-driven database mining and comparative analysis allows for an efficient and data-driven exploration of the chemical space surrounding this compound, ultimately accelerating the identification of promising new drug candidates.

Research Challenges and Future Directions in 4 Isobutylbenzenesulfonohydrazide Chemistry

Methodological Advancements in the Synthesis and Characterization of Sulfonohydrazide Derivatives

The foundation of discovering new therapeutic agents lies in the ability to synthesize and characterize novel molecular structures efficiently and accurately. For sulfonohydrazide derivatives, including those of 4-isobutylbenzenesulfonohydrazide, recent years have seen significant progress, though challenges remain.

A primary method for the synthesis of sulfonohydrazides involves the reaction of a sulfonyl chloride with hydrazine (B178648) hydrate (B1144303). researchgate.net The formation of Schiff bases through the condensation of the resulting sulfonohydrazide with various aldehydes or ketones is a common subsequent step to generate diverse derivatives. aaup.edueurekaselect.com These reactions are often catalyzed by acids or bases to drive the formation of the azomethine (-C=N-) linkage. aaup.edu The stability of these Schiff bases can be enhanced by the presence of aromatic structures. aaup.edu

Advancements in synthetic methodologies are focusing on creating more complex and varied structures. This includes the incorporation of heterocyclic moieties, such as pyrazole (B372694), quinoline, and furan (B31954) rings, to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. aaup.edunih.gov For instance, novel pyrazole derivatives are synthesized through the condensation of 1,3-diketones or β-ketoesters with hydrazide derivatives. nih.gov

Characterization of these newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the presence of key functional groups. eurekaselect.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) provides detailed information about the molecular structure and the connectivity of atoms. eurekaselect.comresearchgate.net

Single Crystal X-ray Diffraction offers definitive proof of the three-dimensional structure of the molecule. researchgate.net

Thin Layer Chromatography (TLC) is often used to monitor the progress of reactions and assess the purity of the final products. eurekaselect.com

Identification of Novel Biological Targets for Sulfonohydrazide-Based Chemotypes

The sulfonohydrazide scaffold has proven to be a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. sci-hub.se The identification of novel biological targets for these compounds is a key research objective, moving beyond their well-established roles.

Historically, sulfonamides, the parent class of compounds, were celebrated for their antibacterial properties. sci-hub.se However, contemporary research has unveiled a much broader range of potential applications for sulfonohydrazide derivatives. These compounds are now being investigated for their efficacy as:

Anticancer agents : Certain nitrofuranyl sulfonohydrazide derivatives have been synthesized and evaluated for their in vitro anticancer activities against diseases like leukemia. researchgate.netnih.gov One analogue with a biphenyl (B1667301) moiety showed selective and potent activity against acute promyelocytic leukemia cells. nih.gov

Anti-inflammatory and Analgesic agents : Benzenesulfonyl hydrazones have been shown to exhibit significant analgesic effects, potentially by inhibiting cyclooxygenase (COX) enzymes. aaup.edu

Antifungal agents : The introduction of specific heterocyclic rings can confer potent antifungal properties, with some derivatives showing efficacy against various phytopathogenic fungi. acs.org

Enzyme inhibitors : Sulfonamide-bearing pyrazolone (B3327878) derivatives have been designed as inhibitors of carbonic anhydrases (hCA I and hCA II) and cholinesterases (AChE and BChE), which are important targets in the treatment of diseases like glaucoma and Alzheimer's disease. nih.gov

The following table summarizes some of the biological targets and activities of various sulfonohydrazide derivatives.

Sulfonohydrazide Derivative TypeBiological Target/ActivityPotential Therapeutic AreaReference
Nitrofuranyl sulfonohydrazidesAnticancer (e.g., against leukemia cells)Oncology researchgate.netnih.gov
Benzenesulfonyl hydrazonesCyclooxygenase (COX) enzymesPain and Inflammation aaup.edu
Sulfonamide-bearing pyrazolonesCarbonic Anhydrases (hCA I, hCA II), Cholinesterases (AChE, BChE)Glaucoma, Alzheimer's Disease nih.gov
Aryl Sulfonamide DerivativesSuccinate Dehydrogenase (in fungi)Agriculture (Fungicide) acs.org
Sulfonohydrazide Schiff basesAntibacterial (e.g., against MRSA), AntifungalInfectious Diseases aaup.edu

The future of this field lies in the systematic screening of diverse sulfonohydrazide libraries against a wide array of biological targets to uncover new therapeutic opportunities. nih.govresearchgate.net

Strategies for Overcoming Research Limitations in Biological Evaluation and Design

While the biological potential of sulfonohydrazides is evident, several limitations in their evaluation and design hinder their progression towards clinical application. A key challenge is optimizing the bioactivity and toxicity profiles of lead compounds. nih.gov Promising analogues often require further structural modifications to enhance their efficacy and reduce potential adverse effects.

To address these limitations, researchers are adopting a multi-pronged approach that integrates computational and experimental methods:

Computational Modeling : In silico techniques like molecular docking and Density Functional Theory (DFT) calculations are increasingly used. aaup.eduacs.org Molecular docking helps to predict the binding interactions between a sulfonohydrazide derivative and its biological target, providing insights into the mechanism of action. nih.govacs.org DFT calculations can predict molecular properties that correlate with activity, guiding the design of more potent compounds. acs.org

Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of a lead sulfonohydrazide and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potency and selectivity. This iterative process is fundamental to medicinal chemistry.

Development of Diverse Chemical Libraries : The synthesis of large and structurally diverse libraries of sulfonohydrazide derivatives is crucial for effective screening campaigns. leeds.ac.uk This increases the probability of identifying novel hits against various biological targets.

Advanced In Vitro Assays : The use of sophisticated in vitro assays, such as those employing human cell lines, provides more relevant data on the potential efficacy and toxicity of compounds early in the discovery process. researchgate.net For example, parasite rescue and transformation assays are used for antileishmanial screening against intracellular pathogens. researchgate.net

These strategies aim to streamline the drug discovery process, making it more efficient and cost-effective by focusing resources on the most promising candidates.

Interdisciplinary Research Paradigms in Medicinal Chemistry and Chemical Biology for Sulfonohydrazide Exploration

The exploration of sulfonohydrazides like this compound is an inherently interdisciplinary endeavor. leeds.ac.ukrroij.com The complexity of drug discovery necessitates a collaborative approach, breaking down traditional silos between scientific disciplines. The modern paradigm integrates medicinal chemistry and chemical biology to accelerate the journey from a molecule to a potential medicine. rroij.comchemscene.com

This interdisciplinary approach involves:

Medicinal Chemistry : Focuses on the design, synthesis, and optimization of bioactive molecules. Medicinal chemists create the novel sulfonohydrazide derivatives that are the subject of investigation. rroij.com

Chemical Biology : Applies chemical tools and techniques to study and manipulate biological systems. leeds.ac.uk Chemical biologists use the synthesized compounds to probe biological pathways, identify molecular targets, and elucidate mechanisms of action. leeds.ac.ukchemscene.com

Pharmacology and Toxicology : Evaluate the effects of the compounds in biological systems, from the molecular level to whole organisms, assessing both therapeutic potential and safety. rroij.com

Structural Biology : Utilizes techniques like X-ray crystallography and NMR to determine the three-dimensional structures of drug-target complexes, providing critical insights for rational drug design. leeds.ac.uk

Computational Chemistry : Employs computer modeling and simulation to predict molecular properties, binding affinities, and potential biological activities, guiding the synthetic efforts of medicinal chemists. rroij.com

The synergy between these fields creates a powerful feedback loop. For example, a chemical biologist might identify a novel biological target, a medicinal chemist would then design and synthesize a focused library of sulfonohydrazides to inhibit that target, and a structural biologist could solve the crystal structure of the most potent inhibitor bound to the target, providing a roadmap for the next round of chemical optimization. leeds.ac.uk This collaborative model is essential for tackling complex diseases and fully realizing the therapeutic potential of sulfonohydrazide-based chemotypes.

Q & A

Q. What are the standard synthetic routes for 4-Isobutylbenzenesulfonohydrazide, and how are intermediates characterized?

  • Methodological Answer : A common approach involves reacting 4-isobutylbenzenesulfonyl chloride with hydrazine hydrate in an ethanolic medium under reflux. Intermediate characterization typically employs thin-layer chromatography (TLC) to monitor reaction progress and melting point analysis for purity validation. For structural confirmation, spectroscopic methods such as 1H^1H- and 13C^{13}C-NMR are critical. For example, in analogous sulfonohydrazide syntheses, hydrazide intermediates are confirmed via FT-IR peaks at ~3250 cm1^{-1} (N-H stretch) and 1300–1150 cm1^{-1} (S=O asymmetric/symmetric stretches) .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer : Purity is validated using a combination of techniques:
  • TLC : To detect unreacted starting materials.
  • HPLC : For quantitative analysis using a C18 column and mobile phase (e.g., methanol:buffer at 65:35, pH 4.6) .
  • Melting Point : Consistency with literature values (e.g., 286°C for structurally similar sulfophenylhydrazines) .
    Cross-validation of results from these methods ensures robust purity assessment .

Q. How should researchers handle discrepancies in spectral data during structural elucidation?

  • Methodological Answer : Contradictions in NMR or IR data may arise from impurities or tautomeric forms. To resolve this:
  • Repeat purification (e.g., recrystallization from ethanol).
  • Compare experimental data with computational predictions (e.g., DFT calculations for 13C^{13}C-NMR shifts).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer :
  • Solvent Selection : Use ethanol or DMF to enhance solubility of intermediates.
  • Catalysis : Add glacial acetic acid (1–2 drops) to accelerate hydrazone formation .
  • Temperature Control : Maintain reflux at 80–90°C to minimize side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to hydrazine hydrate improves conversion .

Q. How can researchers design experiments to study the reactivity of the isobutyl group in sulfonohydrazide derivatives?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., 4-methyl or 4-tert-butyl derivatives) and compare reaction kinetics in nucleophilic substitutions.
  • Steric Effects : Use X-ray crystallography to analyze steric hindrance from the isobutyl group.
  • Computational Modeling : Calculate Mulliken charges on the sulfonamide nitrogen to predict electrophilic reactivity .

Q. What methodologies address contradictions in biological activity data for sulfonohydrazide derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.
  • Meta-Analysis : Compare results with structurally related compounds (e.g., 4-fluorobenzenesulfonohydrazide) to identify structure-activity trends .

Data Analysis & Experimental Design

Q. How should raw spectral data be processed to ensure reproducibility in publications?

  • Methodological Answer :
  • Data Normalization : Use internal standards (e.g., TMS for NMR) and baseline correction.
  • Open-Source Tools : Employ software like MestReNova for NMR or OpenChrom for HPLC.
  • Appendix Inclusion : Publish raw data in supplementary materials to enable peer validation .

Q. What statistical approaches are suitable for analyzing variability in synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst).
  • ANOVA : Identify significant factors affecting yield (p < 0.05).
  • Error Analysis : Report standard deviations across triplicate experiments .

Safety & Compliance

Q. What laboratory precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential hydrazine vapor release.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.